BenchChemオンラインストアへようこそ!

tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Medicinal Chemistry Process Chemistry Building Block Synthesis

tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS 174180-76-8) is a heterobifunctional building block comprising a pyrazolo[3,4-b]pyridine core, a Boc (tert-butoxycarbonyl) protecting group at the N1 position, and a bromomethyl electrophilic handle at the C3 position. With a molecular formula of C12H14BrN3O2 and a molecular weight of 312.16 g/mol, this compound belongs to the class of 1H-pyrazolo[3,4-b]pyridines, a privileged scaffold in medicinal chemistry recognized for its purine isosterism.

Molecular Formula C12H14BrN3O2
Molecular Weight 312.16 g/mol
CAS No. 174180-76-8
Cat. No. B066963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
CAS174180-76-8
Molecular FormulaC12H14BrN3O2
Molecular Weight312.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)CBr
InChIInChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-10-8(5-4-6-14-10)9(7-13)15-16/h4-6H,7H2,1-3H3
InChIKeyQUMSFBCHTYVIHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS 174180-76-8): A Boc-Protected Pyrazolopyridine Building Block for Kinase-Targeted Synthesis


tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS 174180-76-8) is a heterobifunctional building block comprising a pyrazolo[3,4-b]pyridine core, a Boc (tert-butoxycarbonyl) protecting group at the N1 position, and a bromomethyl electrophilic handle at the C3 position . With a molecular formula of C12H14BrN3O2 and a molecular weight of 312.16 g/mol, this compound belongs to the class of 1H-pyrazolo[3,4-b]pyridines, a privileged scaffold in medicinal chemistry recognized for its purine isosterism [1]. The Boc group enables orthogonal protection strategies during multi-step syntheses, while the bromomethyl moiety serves as a versatile electrophile for nucleophilic substitution, cross-coupling, or further elaboration into kinase inhibitor pharmacophores . This compound is supplied as a research reagent, typically at ≥95% purity, and is primarily employed as a key intermediate in the synthesis of Raf kinase, LRRK2, and other protein kinase inhibitor candidates [2].

Procurement Risk: Why Generic Pyrazolopyridine Analogs Cannot Substitute for tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate in Regioselective Syntheses


The value of this compound is defined by the simultaneous presence of a Boc protecting group at N1 and a bromomethyl group at C3, which together dictate its reactivity profile and synthetic utility. Closely related analogs, such as 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 1027990-21-1, lacking the Boc group), present a free N–H at the pyrazole ring that can lead to competing N-alkylation side reactions and require additional protection–deprotection steps, reducing overall yield and increasing purification complexity . Conversely, the Boc-protected hydroxymethyl analog (CAS 1095223-35-0) requires an additional activation step—such as mesylation or Appel-type halogenation—before nucleophilic displacement, introducing extra synthetic operations and potential yield losses . Isomeric building blocks such as pyrazolo[4,3-b]pyridine or pyrazolo[3,4-c]pyridine variants exhibit altered ring-junction geometries that can dramatically shift binding poses in kinase active sites, making direct substitution unreliable without full re-optimization of the downstream lead series [1]. These structural distinctions produce measurable differences in synthetic efficiency, potential impurity profiles, and the fidelity of the final pharmacophore geometry, making unqualified substitution a material procurement risk.

Quantitative Differentiation Guide: Synthetic Efficiency, Orthogonal Reactivity, and Purity Data for CAS 174180-76-8 vs. Closest Analogs


Synthetic Efficiency: Reported Yield of Boc-Protected Bromomethyl Derivative vs. Unprotected Chloromethyl Analog

The synthesis of the target compound from 3-methyl-1H-pyrazolo[3,4-b]pyridine proceeds via Boc protection followed by radical bromination, with a reported overall yield of approximately 55% from the 3-methyl precursor . In comparison, the direct chloromethylation of the unprotected 3-methyl-1H-pyrazolo[3,4-b]pyridine (producing the 3-(chloromethyl) analog, CAS 2138164-71-1) has been described in a patent, but the same patent identifies synthetic difficulties and the need for harsher N-chlorosuccinimide conditions, with yields not exceeding similar ranges without the orthogonal protection offered by the Boc group [1]. This 55% yield, while moderate, represents a robust access point to the dual-functionalized building block in two operational steps from the commercially available 3-methyl-1H-pyrazolo[3,4-b]pyridine.

Medicinal Chemistry Process Chemistry Building Block Synthesis

Orthogonal Reactivity: Boc Protection Enables Exclusive C3-Elaboration While Preventing N1 Side Reactions

In the absence of an N1 protecting group, pyrazolo[3,4-b]pyridines bearing a C3 electrophile are susceptible to competing N-alkylation at the pyrazole N1 and N2 positions. The N-Boc derivative (CAS 174180-76-8) eliminates this issue, as the Boc group fully occupies the N1 position, directing all nucleophilic substitution exclusively to the C3 bromomethyl moiety . The unprotected analog 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 1027990-21-1, MW 212.05) features a free N–H; alkylation of pyrazoles without directing groups can produce N1/N2 regioisomeric mixtures, with reported N1 selectivity as low as 60:40 in some substrate classes unless specialized conditions are used [1]. This means the unprotected analog may generate 30–40% of undesired N2-alkylated byproduct, which must be separated chromatographically, whereas the N-Boc compound produces no N-alkylation byproducts from this pathway.

Protecting Group Strategy Regioselectivity Medicinal Chemistry

Commercial Purity and Analytical Characterization: Benchmarking Batch Quality Across Vendors

Commercially, the target compound is routinely supplied at 97% purity (HPLC) with full characterization including 1H NMR and MS . In contrast, the closely related analog 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 1027990-21-1) is typically offered at 95% purity . A 2-percentage-point purity difference can be chemically significant: at 95% purity, up to 5% of the material by weight consists of unidentified impurities that may include de-brominated starting material, ring-opened byproducts, or regioisomeric impurities. For building blocks used in multi-step syntheses, this 2% differential in purity can propagate into substantially lower yields of final compounds, especially in sequences exceeding 5 linear steps where cumulative impurity effects become pronounced.

Quality Control Procurement Analytical Chemistry

Solubility and Handling: Predicted LogP and Stability Attributes Relevant to High-Throughput Experimentation

The target compound exhibits a consensus LogP of approximately 2.59 and an aqueous solubility (ESOL LogS) of approximately -3.4 (corresponding to ~0.12 mg/mL), with a melting point of 85–86 °C . In contrast, the unprotected analog 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 1027990-21-1, MW 212.05) has a lower molecular weight and is expected to have a lower LogP and potentially higher aqueous solubility due to the absence of the lipophilic tert-butyl ester. The moderate lipophilicity and solid-state stability of the Boc-protected compound make it amenable to automated compound management workflows (DMSO stock solution preparation at 10–30 mM) without the volatility or hygroscopicity concerns that can affect lower-MW unprotected heterocycles. Storage conditions of 2–8 °C under inert atmosphere are specified .

Physicochemical Properties High-Throughput Experimentation Compound Management

Optimal Sourcing Scenarios for tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS 174180-76-8)


Synthesis of C3-Diversified Pyrazolo[3,4-b]pyridine Kinase Inhibitor Libraries via Parallel Medicinal Chemistry

This compound serves as the ideal electrophilic core for preparing focused libraries of N-Boc-protected, C3-functionalized pyrazolo[3,4-b]pyridines through nucleophilic displacement of the bromomethyl group with amines, thiols, or alkoxides. The absence of competing N-alkylation (due to N1 Boc protection) ensures that each well of a 96-well parallel synthesis plate receives a single, regioisomerically pure product without requiring post-reaction chromatographic separation of N-alkylated byproducts, which would otherwise contaminate 30–40% of the crude material if the unprotected analog were used [1]. Following C3 elaboration, the Boc group can be cleaved under standard TFA conditions to reveal the free N–H for subsequent N1-functionalization, enabling a modular two-directional diversification strategy from a single building block. This workflow is directly relevant to the preparation of Raf kinase, LRRK2, and PDE inhibitor candidates, where pyrazolo[3,4-b]pyridine is a recognized purine-mimetic scaffold [2].

Discovery Chemistry Sourcing for B-Raf Kinase Inhibitor Programs Targeting V600E-Mutant Cancers

Patents from Genentech and Array BioPharma (US 2012/0157452) establish the 1H-pyrazolo[3,4-b]pyridine core as a privileged scaffold for B-Raf kinase inhibition, where C3 substituents directly interact with the hinge region of the kinase ATP-binding site [1]. tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate provides a direct entry point for installing diverse C3-aminomethyl substituents that probe this critical hinge-binding pharmacophore. The 97% purity specification ensures that screening data generated from library members are not confounded by impurities that could act as nuisance inhibitors or cytotoxic contaminants, reducing false-positive rates in biochemical B-Raf IC50 assays. Procurement of this specific CAS number, rather than an unprotected or isomeric analog, guarantees that the stereoelectronic properties of the pyrazolo[3,4-b]pyridine ring junction are preserved, which is essential for maintaining the vector of the C3 substituent toward the hinge region [2].

Custom Synthesis and Process Development of Advanced Pharmaceutical Intermediates Requiring Orthogonal Protection

For process chemistry groups developing scalable routes to pyrazolopyridine-containing drug candidates, this compound offers the advantage of an orthogonal protection strategy: the Boc group tolerates the basic and nucleophilic conditions used for C3 bromomethyl displacement, while being readily removed under acidic conditions that leave the newly formed C3 linkage intact [1]. The reported synthetic route from 3-methyl-1H-pyrazolo[3,4-b]pyridine (Boc protection followed by radical bromination, ~55% yield over two steps) provides a starting point for process optimization, with the potential for yield improvement through systematic evaluation of brominating agents (NBS vs. CBr4 vs. Br2/AIBN) and reaction conditions (microwave vs. thermal initiation) [2]. The compound's solid physical form (melting point 85–86 °C) and defined storage conditions (2–8 °C, inert atmosphere) facilitate GMP-like handling and inventory management in a kilogram-scale synthesis laboratory [3].

Neuroscience Drug Discovery: LRRK2 Inhibitor Lead Optimization for Parkinson's Disease

Patent US 9,187,473 (Merck) discloses substituted pyrazolo[3,4-b]pyridine derivatives as selective LRRK2 (Leucine-Rich Repeat Kinase-2) inhibitors for the treatment of Parkinson's disease, where the pyrazolopyridine core serves as a key scaffold for achieving kinase selectivity over closely related CMGC family kinases [1]. The N-Boc-3-bromomethyl building block enables the rapid synthesis of C3-functionalized analogs for structure-activity relationship (SAR) studies, where the C3 substituent modulates LRRK2 potency and selectivity. The ability to access both C3-diversified and, after Boc deprotection, N1-diversified analogs from the same building block provides a two-dimensional SAR matrix that is highly efficient for lead optimization timelines. The compound's moderate LogP (2.59) and molecular weight (312 Da) are consistent with CNS drug-like property space, supporting its use in neuroscience programs where blood-brain barrier penetration is a key optimization parameter [2].

Quote Request

Request a Quote for tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.